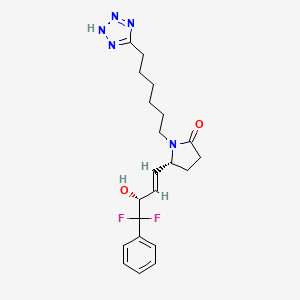

2-Pyrrolidinone, 5-((1E,3R)-4,4-difluoro-3-hydroxy-4-phenyl-1-butenyl)-1-(6-(1H-tetrazol-5-yl)hexyl)-, (5R)-

Overview

Description

Prostaglandin E2 (PGE2) activates four E prostanoid (EP) receptors, EP1-4. EP4 is a Gs protein-coupled receptor that, by elevating the second messenger cAMP, plays important roles in bone formation and resorption, cancer, and atherosclerosis. L-902,688 is a highly potent agonist of the human PGE2 receptor, EP4. It demonstrates a Ki value of 0.38 nM and an EC50 value of 0.6 nM and is >4,000-fold selective for EP4 over other EP and prostanoid receptors. L-902,688 induces thermal hyperalgesia when injected into guinea pig forepaw and increases vasodilation of human pulmonary vein.

L-902,688 is a highly potent agonist of the human PGE2 receptor, EP4. L902688 demonstrates a Ki value of 0.38 nM and an EC50 value of 0.6 nM and is >4,000-fold selective for EP4 over other EP and prostanoid receptors.

Scientific Research Applications

Treatment of Pulmonary Arterial Hypertension

L-902688, an EP4-specific agonist, has been found to suppress EndMT and attenuate right ventricular cardiac fibrosis in experimental pulmonary arterial hypertension . It reduces right ventricle fibrosis in the monocrotaline (MCT)-induced PAH rat model . This suggests a potential approach to reducing RV fibrosis in patients with PAH .

Inhibition of Endothelial-Mesenchymal Transition

L-902688 attenuates TGF-β1-induced EndMT by activating EP4 signaling . It inhibits the expression of Twist, the TGF-β1-induced EndMT marker, in HUVEC .

Reduction of Cardiac Fibrosis

The EP4-specific agonist L-902688 attenuates RV fibrosis, suggesting a potential approach to reducing RV fibrosis in patients with PAH .

Neuroprotection in Stroke

L-902688 has been found to have protective effects against acute blood-brain barrier damage in experimental ischemic stroke . It reduces IgG extravasation, a marker of BBB damage, and decreases the degradation of tight junction proteins integral to the maintenance of the BBB .

Reduction of Matrix Metalloproteinase Production

L-902688 significantly decreases MMP-3 activity and reduces MMP-9 mRNA, protein, and enzymatic activity in the cerebral cortex . This suggests that it could be beneficial in conditions where MMP production is detrimental.

Anti-inflammatory Effects

L-902688 significantly reduces pro-inflammatory cytokines IL-1β and IL-6 in the ischemic cerebral cortex . This suggests potential anti-inflammatory applications.

Induction of Thermal Hyperalgesia

L-902688 has been found to induce thermal hyperalgesia when injected into the guinea pig forepaw .

Vasodilation

L-902688 increases vasodilation of the human pulmonary vein . This suggests potential applications in conditions where vasodilation could be beneficial.

Mechanism of Action

Target of Action

L-902688, also known as D17QSK5F4B, L902688, L-902,688, UNII-D17QSK5F4B, or 2-Pyrrolidinone, 5-((1E,3R)-4,4-difluoro-3-hydroxy-4-phenyl-1-butenyl)-1-(6-(1H-tetrazol-5-yl)hexyl)-, (5R)-, is a potent and selective agonist of the EP4 receptor . The EP4 receptor is a G-protein coupled receptor that plays a crucial role in various physiological processes .

Mode of Action

L-902688 interacts with its target, the EP4 receptor, to modulate various cellular responses. It has been shown to attenuate TGF-β-induced Twist and α-smooth muscle actin (α-SMA) expression, key markers of endothelial–mesenchymal transition (EndMT), a process implicated in cardiac fibrosis . This effect was reversed by an EP4 antagonist, highlighting the crucial role of EP4 in suppressing TGF-β-induced EndMT .

Biochemical Pathways

The activation of the EP4 receptor by L-902688 leads to the suppression of TGF-β-induced EndMT, a process that contributes to cardiac fibrosis . This suppression is achieved through the attenuation of Twist and α-SMA expression . Additionally, L-902688 has been shown to activate PPAR, a nuclear receptor that regulates gene expression . This activation inhibits the proliferation and migration of pulmonary arterial smooth muscle cells (PASMCs), thereby attenuating pulmonary arterial remodeling .

Pharmacokinetics

The compound has demonstrated significant effects in reducing IgG extravasation, a marker of blood-brain barrier damage, indicating its potential to cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of L-902688’s action include the suppression of EndMT markers, reduction of right ventricular cardiac fibrosis, and attenuation of pulmonary arterial remodeling . It also reduces the expression and activity of matrix metalloproteinase (MMP)-3/-9, key effectors of blood-brain barrier breakdown in stroke .

Action Environment

The efficacy and stability of L-902688 can be influenced by various environmental factors. For instance, the presence of an EP4 antagonist can reverse the effects of L-902688 . Additionally, the compound’s effects can be influenced by the physiological state of the organism, such as the presence of disease conditions like pulmonary arterial hypertension or ischemic stroke .

properties

IUPAC Name |

(5R)-5-[(E,3R)-4,4-difluoro-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27F2N5O2/c22-21(23,16-8-4-3-5-9-16)18(29)13-11-17-12-14-20(30)28(17)15-7-2-1-6-10-19-24-26-27-25-19/h3-5,8-9,11,13,17-18,29H,1-2,6-7,10,12,14-15H2,(H,24,25,26,27)/b13-11+/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTLQOYLIXWRNN-SLKVGHROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C=CC(C(C2=CC=CC=C2)(F)F)O)CCCCCCC3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@H]1/C=C/[C@H](C(C2=CC=CC=C2)(F)F)O)CCCCCCC3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27F2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrrolidinone, 5-((1E,3R)-4,4-difluoro-3-hydroxy-4-phenyl-1-butenyl)-1-(6-(1H-tetrazol-5-yl)hexyl)-, (5R)- | |

CAS RN |

634193-54-7 | |

| Record name | L-902688 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0634193547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-902688 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D17QSK5F4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: L-902,688 is a highly specific agonist for the prostaglandin E2 receptor 4 (EP4) [, , , , ]. Upon binding to EP4, it activates stimulatory G protein (Gs) leading to downstream signaling [, ]. This activation has been shown to reduce matrix metalloproteinase (MMP)-3/-9 production [, ], attenuate blood-brain barrier damage [, ], inhibit pulmonary arterial smooth muscle cell (PASMC) proliferation and migration [], and activate peroxisome proliferator-activated receptor-γ (PPARγ) [].

ANone: While the provided research articles focus on the biological effects of L-902,688, they do not delve into detailed structural characterization like molecular formula, weight, or spectroscopic data.

A: The EP4 receptor is crucial for the observed effects of L-902,688. Studies using an EP4 antagonist (AH-23848) demonstrated a reversal of L-902,688's effects on PASMC proliferation, migration [], and EndMT suppression [], highlighting the specificity of L-902,688 for the EP4 receptor.

A: MMP-3/-9 are key enzymes involved in blood-brain barrier (BBB) breakdown following ischemic stroke [, ]. L-902,688 administration significantly reduced MMP-3/-9 activity, mRNA, and protein levels in the cerebral cortex of rats subjected to ischemic stroke [, ]. This reduction in MMP-3/-9 activity is believed to contribute to L-902,688's neuroprotective effects by preserving BBB integrity [, ].

A: PPARγ activation is associated with anti-inflammatory and vasodilatory effects []. L-902,688's ability to activate PPARγ suggests its potential therapeutic application in conditions like pulmonary arterial hypertension (PAH) []. Studies have shown that L-902,688 can attenuate pulmonary arterial remodeling in PAH models, potentially via PPARγ activation [].

A: L-902,688 was found to enhance the suppressive activity of MDSCs in a murine model of asthma []. This effect was linked to increased arginase-1 and nitric oxide synthase-2 activity in MDSCs []. Adoptive transfer of L-902,688-primed MDSCs resulted in reduced lung inflammation and improved histopathological changes in asthmatic mice [].

A: While L-902,688 targets the EP4 receptor, research suggests that cyclooxygenase (COX) enzymes, particularly COX-2, play a role in the PGE2 pathway involved in dendritic cell differentiation []. Indomethacin, a COX inhibitor, reduced PGE2 production and impaired dendritic cell generation, while L-902,688, an EP4 agonist, did not rescue this effect [].

ANone: Yes, L-902,688 has shown promising results in various in vivo models:

- Ischemic stroke: L-902,688 significantly reduced infarct size and improved neurological function in rat models of ischemic stroke [, ].

- Pulmonary arterial hypertension: L-902,688 attenuated pulmonary arterial remodeling in both hypoxic PAH mice and monocrotaline-induced PAH rats [].

- Asthma: Administration of L-902,688 or adoptive transfer of L-902,688-primed MDSCs ameliorated airway inflammation in murine models of asthma [].

A: Research suggests that L-902,688 can enhance the cytotoxic activity of other anti-cancer agents. Studies have shown synergistic effects when L-902,688 was combined with anti-CD20 monoclonal antibodies (rituximab, ofatumumab, obinutuzumab) in B-cell leukemia and lymphoma cells []. It also augmented the activity of ibrutinib, idelalisib, and venetoclax in chronic lymphocytic leukemia cells [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

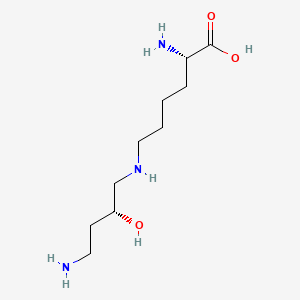

![[(5S)-5-amino-5-carboxypentyl]-[(2R)-4-azaniumyl-2-hydroxybutyl]azanium;dichloride](/img/structure/B1674132.png)

![6-Hydroxy-3-[1-[2-(4-morpholinoanilino)-2-oxo-ethyl]triazol-4-yl]-2-phenyl-benzofuran-5-carboxylic acid](/img/structure/B1674139.png)

![[(6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1h-inden-5-yl)oxy]acetic acid](/img/structure/B1674140.png)